molecular formula C18H17BrO3 B1522660 3-(3-Bromophenyl)-2'-carboethoxypropiophenone CAS No. 898782-18-8

3-(3-Bromophenyl)-2'-carboethoxypropiophenone

Cat. No.: B1522660
CAS No.: 898782-18-8
M. Wt: 361.2 g/mol
InChI Key: VSYJPVNQXRGWHS-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2'-carboethoxypropiophenone is a chemical compound characterized by its bromophenyl group and carboethoxypropiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-2'-carboethoxypropiophenone typically involves the bromination of propiophenone followed by the introduction of the carboethoxy group. The reaction conditions include the use of bromine in the presence of a catalyst, such as iron(III) bromide, and subsequent esterification with ethanol under acidic conditions.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reagents, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenyl)-2'-carboethoxypropiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium methoxide.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-2'-carboethoxypropiophenone has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: The compound is utilized in the manufacture of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

3-(3-Bromophenyl)-2'-carboethoxypropiophenone is compared with other similar compounds, such as 3-(3-Bromophenyl)propionic acid and 3-Bromophenol. While these compounds share the bromophenyl group, they differ in their functional groups and applications. The uniqueness of this compound lies in its carboethoxypropiophenone structure, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • 3-(3-Bromophenyl)propionic acid

  • 3-Bromophenol

  • 3-Bromophenylboronic acid

  • 3-Bromoiodobenzene

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-[3-(3-bromophenyl)propanoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO3/c1-2-22-18(21)16-9-4-3-8-15(16)17(20)11-10-13-6-5-7-14(19)12-13/h3-9,12H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYJPVNQXRGWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301242973
Record name Ethyl 2-[3-(3-bromophenyl)-1-oxopropyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-18-8
Record name Ethyl 2-[3-(3-bromophenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[3-(3-bromophenyl)-1-oxopropyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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